molecular formula C19H23N3O5S2 B486065 N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide CAS No. 428851-03-0

N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide

Cat. No.: B486065
CAS No.: 428851-03-0
M. Wt: 437.5g/mol
InChI Key: JVVQYIRTRSUEHG-UHFFFAOYSA-N
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Description

N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide is a complex organic compound characterized by its sulfonyl and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethylene glycol.

    Sulfonylation: The piperazine ring is then sulfonylated using sulfonyl chloride derivatives, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its unique chemical properties allow for its use in the synthesis of advanced materials, such as polymers with specific functional groups.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfonyl and piperazine groups.

Mechanism of Action

The mechanism of action of N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the piperazine ring provides structural stability and enhances binding affinity. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
  • 2-(2-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide

Uniqueness

N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide stands out due to its dual sulfonyl groups, which provide enhanced reactivity and binding potential compared to similar compounds. This unique structure allows for a broader range of applications and more effective interactions with biological targets.

Properties

IUPAC Name

N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-15-3-7-18(8-4-15)28(24,25)21-11-13-22(14-12-21)29(26,27)19-9-5-17(6-10-19)20-16(2)23/h3-10H,11-14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVQYIRTRSUEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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